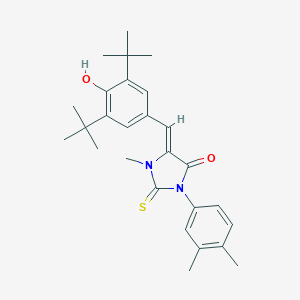
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one, also known as DBTP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DBTP is a member of the imidazolidinone family and is known for its antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to reduce oxidative stress and inflammation in various animal models of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one. One of the areas of interest is the development of new formulations of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one and its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde and 3,4-dimethylphenyl isothiocyanate in the presence of a base catalyst such as potassium carbonate. The reaction mixture is then heated at reflux temperature for several hours to obtain the final product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent such as methanol.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Molekularformel |
C27H34N2O2S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C27H34N2O2S/c1-16-10-11-19(12-17(16)2)29-24(31)22(28(9)25(29)32)15-18-13-20(26(3,4)5)23(30)21(14-18)27(6,7)8/h10-15,30H,1-9H3/b22-15- |
InChI-Schlüssel |
XSSFWLUXBCYMCB-JCMHNJIXSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/N(C2=S)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297189.png)
![1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297190.png)
![5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297191.png)
![1,3-dimethyl-5-[[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylanilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297192.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297197.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297202.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297203.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297205.png)
amino]-N-(1-phenylethyl)acetamide](/img/structure/B297207.png)
amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297208.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B297209.png)
![4-bromo-N-(4-chlorobenzyl)-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297210.png)
amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297211.png)
amino]-N-propylacetamide](/img/structure/B297212.png)